molecular formula C10H9IN2O2 B8226384 Ethyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Ethyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Cat. No.: B8226384
M. Wt: 316.09 g/mol
InChI Key: FJRCNHTVRFQVPH-UHFFFAOYSA-N
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Description

Ethyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core structure. This compound is of significant interest in the field of organic chemistry due to its potential applications in medicinal chemistry and material science. The presence of the iodine atom and the ester functional group makes it a versatile intermediate for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the cyclization and iodination steps to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substituted Pyrrolo[3,2-c]pyridines: Formed through substitution reactions.

    Alcohol Derivatives: Formed through reduction of the ester group.

    Oxidized Derivatives: Formed through oxidation reactions.

Mechanism of Action

The mechanism of action of ethyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . The inhibition occurs through binding to the ATP-binding site of the receptor, blocking its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is unique due to the presence of the iodine atom, which allows for versatile chemical modifications. This makes it a valuable intermediate for the synthesis of a wide range of bioactive molecules and advanced materials .

Properties

IUPAC Name

ethyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2O2/c1-2-15-10(14)9-8(11)6-5-12-4-3-7(6)13-9/h3-5,13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRCNHTVRFQVPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CN=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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